

2-Formylisonicotinonitrile: A Technical Overview for Researchers

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Compound of Interest

Compound Name: 4-Formylpyridine-2-carbonitrile

Cat. No.: B154140

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This technical guide provides an in-depth overview of 2-Formylisonicotinonitrile, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a concise summary of its chemical properties, a plausible synthesis protocol, and its emerging role in anticancer research.

Core Compound Data

2-Formylisonicotinonitrile is a pyridine-based compound featuring both a formyl and a nitrile functional group. These reactive sites make it a versatile precursor for the synthesis of more complex heterocyclic structures.

Property	Value
Molecular Formula	C ₇ H ₄ N ₂ O
Molecular Weight	132.12 g/mol
IUPAC Name	2-formylisonicotinonitrile
CAS Number	116308-38-4

Synthetic Approach: Oxidation of 2-Methylisonicotinonitrile

A common and effective method for the synthesis of 2-Formylisonicotinonitrile is the oxidation of the corresponding methyl-substituted precursor, 2-methylisonicotinonitrile (also known as 2-methyl-4-cyanopyridine). Selenium dioxide (SeO_2) is a frequently employed oxidizing agent for the conversion of methyl groups on heterocyclic rings to aldehydes. The 2-methyl group on a pyridine ring is generally more susceptible to oxidation than a methyl group at the 4-position.

Experimental Protocol: Selenium Dioxide Oxidation

The following protocol outlines a representative procedure for the synthesis of 2-Formylisonicotinonitrile.

Materials:

- 2-Methylisonicotinonitrile
- Selenium Dioxide (SeO_2)
- 1,4-Dioxane (solvent)
- Inert gas (e.g., Nitrogen or Argon)
- Standard laboratory glassware for reflux and extraction
- Silica gel for column chromatography
- Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylisonicotinonitrile in 1,4-dioxane under an inert atmosphere.
- **Addition of Oxidant:** Add a stoichiometric amount of selenium dioxide to the solution.

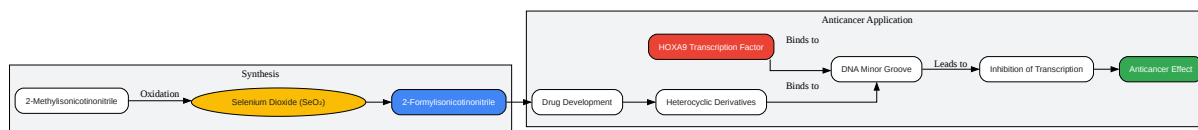
- **Reflux:** Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated selenium metal.
- **Extraction:** Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain pure 2-Formylisonicotinonitrile.

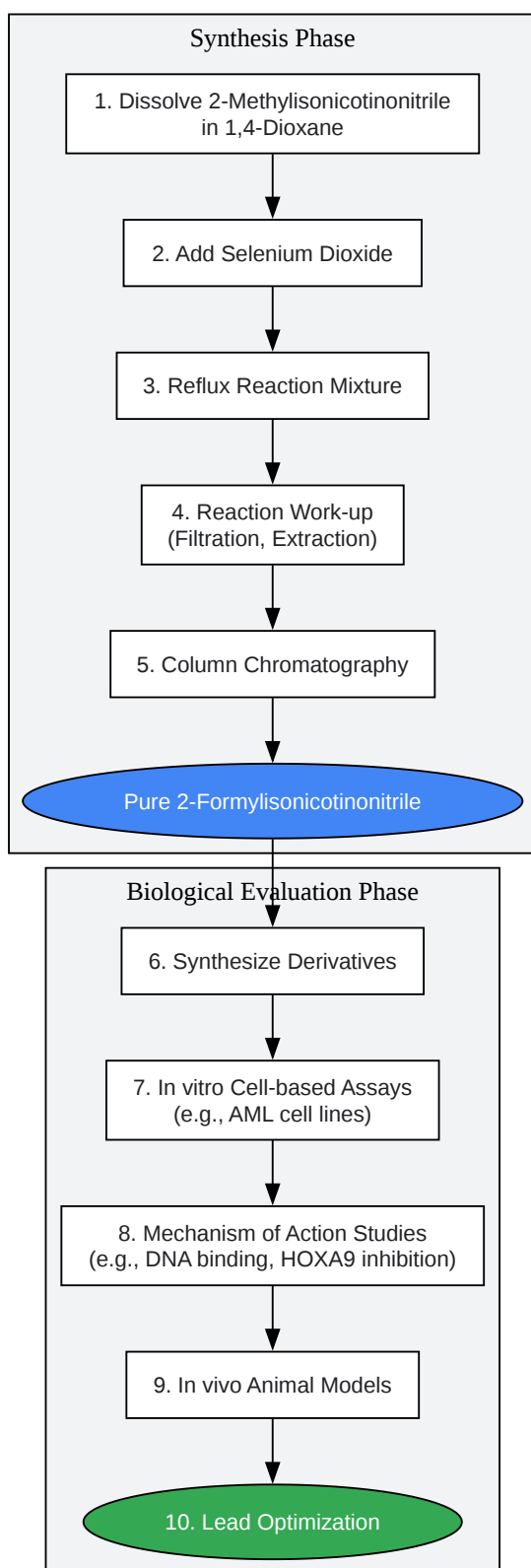
Application in Anticancer Research: Targeting the HOXA9 Transcription Factor

Recent research has highlighted the potential of heterocyclic compounds, including derivatives of 2-Formylisonicotinonitrile, in the development of novel anticancer agents. One promising avenue of investigation is the targeting of transcription factors that are dysregulated in cancer.

The homeobox A9 (HOXA9) protein is a transcription factor that plays a critical role in normal embryonic development and hematopoiesis. However, its aberrant overexpression is implicated in various forms of cancer, particularly acute myeloid leukemia (AML), where it is associated with aggressive disease and a poor prognosis. The oncogenic function of HOXA9 is linked to the promotion of cell proliferation and the blockade of cell differentiation.

Derivatives of heterocyclic molecules can be designed to act as DNA minor groove binders. These molecules can selectively recognize and bind to specific DNA sequences, thereby interfering with the binding of transcription factors like HOXA9 to their target genes. By blocking the interaction of HOXA9 with DNA, these compounds can disrupt the downstream signaling pathways that contribute to cancer cell growth and survival.





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